Dopamine D₂ Receptor Affinity: N-Desmethylperazine Exhibits 1.9-Fold Lower Affinity Than Perazine and 3.2-Fold Higher Affinity Than Perazine Sulfoxide
In a radioreceptor assay using ³H-spiroperidol binding to a membrane suspension of porcine striatum, the IC₅₀ of N-desmethylperazine (desmethylperazine) at the dopamine D₂ receptor was 330 nmol/L, compared with 175 nmol/L for the parent drug perazine and 1050 nmol/L for the other primary metabolite, perazine sulfoxide [1]. This represents a 1.9-fold reduction in D₂ receptor affinity relative to perazine and a 3.2-fold higher affinity than perazine sulfoxide. The piperazine ring-cleaved metabolite N-(3-phenothiazin-10-yl-propyl)-ethylenediamine showed negligible affinity with an IC₅₀ of 2800 nmol/L (8.5-fold weaker than desmethylperazine), establishing N-desmethylperazine as the intermediate-affinity metabolite within the perazine metabolic cascade [1]. These IC₅₀ differences directly inform which metabolite reference standard is appropriate for receptor occupancy modeling versus inactive metabolite quantification.
| Evidence Dimension | Dopamine D₂ receptor binding affinity (IC₅₀, nmol/L, ³H-spiroperidol displacement in porcine striatal membranes) |
|---|---|
| Target Compound Data | N-Desmethylperazine IC₅₀ = 330 nmol/L |
| Comparator Or Baseline | Perazine (parent drug) IC₅₀ = 175 nmol/L; Perazine sulfoxide IC₅₀ = 1050 nmol/L; N-(3-phenothiazin-10-yl-propyl)-ethylenediamine (PPED) IC₅₀ = 2800 nmol/L |
| Quantified Difference | 1.9-fold lower affinity vs perazine; 3.2-fold higher affinity vs perazine sulfoxide; 8.5-fold higher affinity vs PPED |
| Conditions | Radioreceptor assay with ³H-spiroperidol as radioligand, porcine striatal membrane suspension, in vitro |
Why This Matters
For receptor occupancy studies and therapeutic drug monitoring, N-desmethylperazine's intermediate D₂ affinity distinguishes it as the most relevant inactive metabolite marker—unlike perazine sulfoxide (too weak) or PPED (negligible binding)—enabling accurate correction for inactive drug-related material when calculating active moiety exposure.
- [1] Rao ML. Monitoring of serum bioactivity levels of perazine and its metabolites by radioreceptor assay. Pharmacopsychiatry. 1989 May;22(3):104-7. doi: 10.1055/s-2007-1014589. PMID: 2568642. View Source
